molecular formula C19H14ClN3O2S2 B2995265 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1448056-41-4

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2995265
CAS No.: 1448056-41-4
M. Wt: 415.91
InChI Key: CUHKVXFMMXIGCR-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S2/c1-11-17(27-19(22-11)12-5-2-3-6-13(12)20)10-21-18(24)14-9-15(25-23-14)16-7-4-8-26-16/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHKVXFMMXIGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and isoxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and coupling reagents such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as amines or halides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide include other heterocyclic compounds with thiazole, isoxazole, and thiophene rings. Examples might include:

  • 2-(2-chlorophenyl)-4-methylthiazole
  • 5-(thiophen-2-yl)isoxazole
  • Thiazole-based carboxamides

Uniqueness

The uniqueness of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C₁₃H₁₃ClN₂OS

Molecular Weight : 284.77 g/mol

The compound features a complex structure comprising a thiazole ring, a chlorophenyl group, and an isoxazole moiety. This unique arrangement is crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding to active sites of enzymes can inhibit their activity or modulate signaling pathways through receptor interactions. Research suggests that the compound may exhibit anticancer , anti-inflammatory , and antibacterial properties, similar to other derivatives containing isoxazole structures.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of isoxazole derivatives. For instance, derivatives similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)22.47Induces apoptosis via caspase activation
Compound BSW480 (Colon)25.87Cell cycle arrest in S phase
Compound CHCT 116 (Colon)19.19Inhibition of proliferation

These findings highlight the potential of this compound to induce apoptosis and inhibit cell growth in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antibacterial Activity

Some studies have reported antibacterial effects against Gram-positive and Gram-negative bacteria. The structural components of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide may contribute to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the efficacy of isoxazole derivatives against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values as low as 22 µM, suggesting potent anticancer activity through apoptosis induction.
  • Inflammation Model : In an animal model of inflammation, compounds similar to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide were shown to significantly reduce edema and pro-inflammatory cytokine levels, demonstrating their potential as anti-inflammatory agents.
  • Antibacterial Testing : A series of tests against common bacterial strains revealed that some isoxazole derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL, indicating strong antibacterial properties.

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